N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide
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Overview
Description
The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is a synthesized organic molecule that combines various pharmacophores. The presence of a 4-fluorophenyl group, a 1H-1,2,3-triazole ring, a piperidinyl structure, and a furan-2-carboxamide fragment imbues the compound with unique chemical properties. This compound has garnered interest in various fields including medicinal chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide typically involves multi-step procedures:
Formation of the Triazole Ring: : Utilizing click chemistry, an azide and an alkyne react under copper(I)-catalyzed conditions to yield the 1,2,3-triazole ring.
Incorporation of the 4-Fluorophenyl Group: : Introduction of the 4-fluorophenyl substituent through electrophilic aromatic substitution or coupling reactions.
Synthesis of the Piperidine Intermediate: : Piperidine derivatives are usually synthesized through reductive amination or by nucleophilic substitution.
Assembly of the Final Molecule: : Using standard peptide coupling reagents such as EDCI or HATU, the 1H-1,2,3-triazole-4-carbonyl and furan-2-carboxamide fragments are coupled with the piperidine intermediate.
Industrial Production Methods
For industrial-scale production, optimizations focus on achieving high yield, purity, and cost-efficiency:
Batch Processing: : Ensuring each step reaches near-completion before proceeding to the next.
Continuous Flow Chemistry: : Enhancing reaction rates and selectivity through controlled flow systems.
Green Chemistry Approaches: : Minimizing waste and using eco-friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of reactions:
Oxidation: : It can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Hydrogenation to modify or saturate double bonds in the structure.
Substitution: : Nucleophilic or electrophilic substitution to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3.
Reducing Agents: : NaBH4, H2/Pd.
Substituting Agents: : Halogens (Cl2, Br2), nucleophiles (NH3, RCO2H).
Major Products Formed
The reactions primarily yield modified versions of the original compound with changes in oxidation state, saturation, or substitution at targeted positions.
Scientific Research Applications
Chemistry
Ligand Design: : Utilized in the design of complex molecular frameworks.
Catalysts: : As a scaffold for designing novel catalysts.
Biology
Binding Studies: : Investigated for its binding affinity to various biological targets.
Enzyme Inhibition: : Explored as potential enzyme inhibitors.
Medicine
Pharmacological Properties: : Evaluated for therapeutic potential in various disease models.
Drug Design: : Basis for the development of new pharmaceuticals.
Industry
Material Science: : Applied in creating advanced materials with specific functional properties.
Mechanism of Action
The compound interacts with molecular targets through:
Binding to Enzymes: : Inhibiting enzymatic activities by occupying active sites.
Modulation of Receptors: : Altering receptor signaling pathways.
Pathways Involved: : Engages in cellular pathways that control inflammation, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide
N-(1-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide
Highlighting Uniqueness
Fluorine Substitution: : The presence of a 4-fluorophenyl group distinguishes it from its chloro- and bromo- analogs, potentially altering its electronic properties and reactivity.
Triazole Ring: : The 1,2,3-triazole ring provides a stable, nitrogen-rich aromatic system which enhances binding interactions with biological targets.
These unique features render N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide a compound of significant interest across diverse scientific disciplines.
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c20-13-3-5-15(6-4-13)25-12-16(22-23-25)19(27)24-9-7-14(8-10-24)21-18(26)17-2-1-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVHYLRMNXJDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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